molecular formula C20H20FN3O2S B2685586 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide CAS No. 1797976-46-5

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2685586
CAS No.: 1797976-46-5
M. Wt: 385.46
InChI Key: MKPYPBBXFBPGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide features a pyrazole core substituted with a cyclopropyl group (at position 5) and a thiophen-2-yl moiety (at position 3). This pyrazole ring is connected via an ethyl chain to an acetamide group bearing a 2-fluorophenoxy substituent. Key structural elements likely influence its physicochemical properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-15-4-1-2-5-18(15)26-13-20(25)22-9-10-24-17(14-7-8-14)12-16(23-24)19-6-3-11-27-19/h1-6,11-12,14H,7-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPYPBBXFBPGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)COC3=CC=CC=C3F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22FN5OSC_{23}H_{22}F_{N_5}OS, with a molecular weight of 435.5 g/mol. The compound features a complex structure that includes a pyrazole ring, a thiophene moiety, and a fluorophenoxy group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H22FN5OSC_{23}H_{22}F_{N_5}OS
Molecular Weight435.5 g/mol
CAS Number1796989-37-1

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit potent anticancer properties. For instance, derivatives of pyrazole and thiophene have shown activity against various cancer cell lines, including melanoma and leukemia, with IC50 values as low as 0.1 μM . The presence of the fluorophenoxy group may enhance the compound's ability to interact with specific biological targets.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, it may act as an inhibitor for phospholipase A2 (PLA2), which plays a crucial role in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in diseases such as arthritis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazole and thiophene rings can significantly influence potency and selectivity against various biological targets. For example, substituting different groups on these rings can enhance binding affinity to target proteins or alter metabolic stability .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of a related compound in vitro against several cancer cell lines. The results demonstrated that compounds with similar structural features exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of compounds within the same class against cytochrome P450 enzymes, which are critical in drug metabolism. The findings revealed that certain modifications could lead to reduced inhibition of CYP450 isoforms, minimizing potential drug-drug interactions while retaining therapeutic efficacy .

Scientific Research Applications

Biological Activities

The compound exhibits a variety of biological activities, primarily due to the presence of the pyrazole and thiophene moieties, which are known for their pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The structural features of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide contribute to its ability to inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : A study demonstrated that similar pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have comparable effects .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, which is crucial in the development of drugs targeting specific diseases.

  • Target Enzymes : It may inhibit enzymes involved in cancer progression or inflammatory responses.
  • Research Findings : Research indicates that derivatives with similar structures can effectively inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .

Antimicrobial Properties

This compound has shown promise in antimicrobial applications.

  • Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit key metabolic pathways is being explored.
  • Case Study : Similar compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Synthesis and Modification

The synthesis of this compound involves multiple steps that allow for structural modifications, enhancing its bioactivity.

StepReaction TypeKey Reagents
1CondensationPyrazole derivative with acetic acid
2AlkylationAlkyl halides to introduce the cyclopropyl group
3SubstitutionFluorophenol for introducing the fluorine substituent

Comparison with Similar Compounds

Structural Analogs with Pyrazole Cores

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide ()
  • Structural Differences: Pyrazole substituents: Trifluoromethyl (CF₃) at position 3 vs. thiophen-2-yl in the target compound. Acetamide linkage: Direct attachment to 2-fluorophenyl vs. 2-fluorophenoxy (oxygen bridge) in the target.
  • The oxygen bridge in the target compound may increase polarity, improving aqueous solubility compared to the phenyl-linked analog.
2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide ()
  • Structural Differences: Pyrazole substituents: Phenyl at position 5 vs. cyclopropyl in the target. Acetamide group: Trimethylamine substituent vs. 2-fluorophenoxy.
  • Implications: The bulky trimethyl group may hinder steric interactions with biological targets compared to the planar 2-fluorophenoxy group. Cyclopropyl’s small size and sp³ hybridization in the target compound could enhance conformational flexibility.

Thiophene-Containing Compounds

N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones ()
  • Structural Differences: Core structure: Quinolone (antibiotic class) vs. pyrazole in the target. Thiophene substitution: Bromine at position 5 vs. unsubstituted thiophen-2-yl.
  • Implications: Quinolones primarily target bacterial DNA gyrase, while pyrazole derivatives may exhibit diverse mechanisms (e.g., kinase inhibition). Bromine’s electronegativity in the quinolone derivatives may enhance antibacterial activity compared to the target’s thiophene, which lacks halogens.

Phenoxy/Acetamide Derivatives

N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide ()
  • Structural Differences: Acetamide substituent: 2,6-Dimethylphenoxy vs. 2-fluorophenoxy. Chiral centers: Multiple stereocenters in this analog vs. a simpler ethyl linker in the target.
  • Implications: Fluorine’s electronegativity in the target compound may enhance binding affinity to aromatic receptors (e.g., kinases) compared to methyl groups. Dimethylphenoxy’s bulkiness could reduce solubility relative to the fluorinated analog.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of pyrazole-ethyl-acetamide derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole intermediates with fluorophenoxyacetamide moieties. Critical steps include:

  • Reagent selection : Use of chloroacetyl chloride for acetylation under reflux conditions with triethylamine as a base to minimize side reactions (e.g., ).
  • Purification : Recrystallization from solvents like ethanol or pet-ether to isolate high-purity products ( ).
  • Reaction monitoring : TLC analysis to track reaction progress and ensure intermediate stability ().
    • Experimental Design Tip : Optimize reaction time and temperature to balance yield and regioselectivity, especially when cyclopropane or thiophene groups are present .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign proton environments (e.g., cyclopropyl protons at δ 1.2–1.8 ppm, thiophene protons at δ 7.0–7.5 ppm) and confirm regiochemistry of substituents.
  • X-ray crystallography : Resolve spatial arrangements of the pyrazole ring, fluorophenoxy group, and acetamide chain (similar to methods in and ).
  • Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm functional groups .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in pyrazole functionalization during synthesis?

  • Methodological Answer :

  • Protecting groups : Use tetrahydropyran (THP) or other reversible protecting groups to direct substitution to specific pyrazole positions ( ).
  • Catalytic control : Employ Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to favor cyclopropane or thiophene coupling at the 3- or 5-position of the pyrazole ring.
  • Chromatographic separation : Isolate regioisomers via silica gel flash chromatography with gradients of CH₂Cl₂/MeOH/NH₃ (aq) ( ).
    • Data Contradiction Analysis : If unexpected isomers arise, compare experimental NMR shifts with DFT-calculated chemical shifts to identify misassignments .

Q. How can computational modeling predict bioactivity or binding interactions of this compound?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase enzymes, given structural analogs in ).
  • QSAR modeling : Correlate electronic properties (e.g., fluorine’s electronegativity, thiophene’s π-stacking potential) with observed bioactivity.
  • MD simulations : Assess conformational stability of the acetamide chain in aqueous environments to predict pharmacokinetics .

Q. What analytical methods resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Case Study : If NMR suggests a planar pyrazole ring but X-ray data shows puckering, re-evaluate sample purity and crystallization conditions ( ).
  • Dynamic NMR : Probe temperature-dependent shifts to detect conformational flexibility.
  • Synchrotron XRD : Use high-resolution data to resolve subtle structural distortions (e.g., ) .

Methodological Challenges in Heterocyclic Chemistry

Q. How can side reactions during thiophene or fluorophenoxy coupling be minimized?

  • Methodological Answer :

  • Protection-deprotection : Temporarily block reactive sites (e.g., thiophene sulfur) with Boc groups to prevent unwanted cross-coupling.
  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions ( ).
  • Stoichiometric control : Limit excess reagents (e.g., chloroacetyl chloride) to avoid over-acylation .

Q. What are best practices for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Implement continuous reactors to maintain precise temperature control during exothermic steps (e.g., cyclopropane ring formation).
  • Green chemistry : Replace hazardous solvents (e.g., POCl₃ in ) with biodegradable alternatives like Cyrene™.
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.